Cas no 17142-77-7 (Benzothiazole,2-ethyl-6-methoxy-)
17142-77-7 structure
Product Name:Benzothiazole,2-ethyl-6-methoxy-
CAS-nummer:17142-77-7
MF:C10H11NOS
MW:193.265441179276
CID:122123
PubChem ID:638564
Update Time:2025-04-18
Benzothiazole,2-ethyl-6-methoxy- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzothiazole,2-ethyl-6-methoxy-
- 2-Ethyl-6-methoxy-1,3-benzothiazole
- Benzothiazole, 2-ethyl-6-methoxy- (8CI,9CI)
- 2-Aethyl-6-isopropyl-phenol
- 2-Aethyl-6-methoxybenzthiazol
- 2-ETHYL-6-(PROPAN-2-YL)PHENOL
- 2-ethyl-6-isopropyl-phenol
- 2-Ethyl-6-isopropylphenol
- 2-ethyl-6-methoxy-benzothiazole
- AC1MI9WI
- BRN 3236557
- CHEMBL29355
- LS-104631
- MB01991
- Phenol, 2-ethyl-6-isopropyl-
- SureCN4459158
- FT-0706794
- InChI=1/C10H11NOS/c1-3-10-11-8-5-4-7(12-2)6-9(8)13-10/h4-6H,3H2,1-2H
- benzothiazole, 2-ethyl-6-methoxy-
- SCHEMBL5351987
- 17142-77-7
- AKOS006307467
-
- Inchi: 1S/C10H11NOS/c1-3-10-11-8-5-4-7(12-2)6-9(8)13-10/h4-6H,3H2,1-2H3
- InChI-sleutel: FODBYDGJZCABRE-UHFFFAOYSA-N
- LACHT: S1C(CC)=NC2C=CC(=CC1=2)OC
Berekende eigenschappen
- Exacte massa: 193.05623
- Monoisotopische massa: 193.056
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 2
- Complexiteit: 176
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.2
- Topologisch pooloppervlak: 50.4Ų
Experimentele eigenschappen
- PSA: 22.12
Benzothiazole,2-ethyl-6-methoxy- Gerelateerde literatuur
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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